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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)quinoline

Cat. No.: B11872183

Get Quote

Executive Summary
3-(3-Chlorophenyl)quinoline is a nitrogen-containing heterocyclic compound belonging to the

3-arylquinoline class. This scaffold is a critical pharmacophore in drug discovery, particularly in

the development of kinase inhibitors, antimalarial agents, and receptor modulators. The meta-

chloro substitution on the phenyl ring enhances lipophilicity and metabolic stability compared to

its unsubstituted counterparts, making it a valuable intermediate for structure-activity

relationship (SAR) optimization.
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Property Data

CAS Number 57479-20-6

IUPAC Name 3-(3-Chlorophenyl)quinoline

Molecular Formula C₁₅H₁₀ClN

Molecular Weight 239.70 g/mol

SMILES Clc1cccc(c1)c2ccc3ccccc3n2

InChIKey KCDXENDHBREJMG-UHFFFAOYSA-N

Appearance Off-white to yellow solid

Solubility
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble

in Water

Melting Point

Not experimentally standardized in open

databases; structural analogs (e.g., 4-Cl isomer)

melt at ~130°C. Predicted range: 100–140°C.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing 3-(3-Chlorophenyl)quinoline is the

Suzuki-Miyaura cross-coupling reaction. This pathway couples an aryl boronic acid with a

haloquinoline, offering high yields and functional group tolerance.

Reaction Scheme
Reactants: 3-Bromoquinoline + 3-Chlorophenylboronic acid Catalyst:

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Base: Sodium Carbonate (Na₂CO₃)

Solvent System: Toluene : Ethanol : Water (2:1:1)

Step-by-Step Experimental Procedure
Note: Perform all steps in a fume hood using standard Schlenk techniques to exclude oxygen.

Preparation:
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In a 100 mL round-bottom flask, dissolve 3-Bromoquinoline (1.0 eq, 5.0 mmol) and 3-

Chlorophenylboronic acid (1.2 eq, 6.0 mmol) in a mixture of Toluene (20 mL) and Ethanol

(10 mL).

Activation:

Add 2M Na₂CO₃ aqueous solution (10 mL, 4.0 eq).

Degas the solution by bubbling Nitrogen or Argon gas through it for 15 minutes.

Catalysis:

Add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol) quickly to minimizing air exposure.

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100°C)

under an inert atmosphere for 12–18 hours.

Monitoring:

Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting

bromide spot (Rf ~0.5) should disappear.

Workup:

Cool the mixture to room temperature.

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

Wash the combined organic layers with Brine (saturated NaCl), dry over anhydrous

Na₂SO₄, and filter.

Purification:

Concentrate the filtrate under reduced pressure.

Purify the crude residue via silica gel column chromatography (Gradient: 0-20% Ethyl

Acetate in Hexanes) to yield the pure product as a yellow solid.
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Mechanistic Visualization
The following diagram illustrates the catalytic cycle of the Suzuki coupling used to generate the

target compound.
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Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of 3-bromoquinoline and 3-

chlorophenylboronic acid.

Biological Relevance & Pharmacophore Analysis
The 3-arylquinoline scaffold is a privileged structure in medicinal chemistry.

Kinase Inhibition: The quinoline nitrogen can act as a hydrogen bond acceptor in the ATP-

binding pocket of kinases (e.g., PI3K, mTOR). The 3-aryl moiety occupies the hydrophobic

region II, providing selectivity.

Antimicrobial Activity: Analogs of 3-arylquinolines have demonstrated potency against

Mycobacterium tuberculosis and Plasmodium falciparum. The meta-chloro substituent

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b11872183/docs?utm_src=pdf-body-img#3-3-chlorophenyl-quinoline-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11872183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


specifically increases lipophilicity (LogP ~4.4), improving membrane permeability compared

to the parent quinoline.

Metabolic Stability: The chlorine atom at the meta position blocks metabolic oxidation at a

typically reactive site on the phenyl ring, potentially extending the half-life of the molecule in

vivo.

Safety & Handling (MSDS Highlights)
GHS Classification:

Skin Irritation (Category 2): H315

Eye Irritation (Category 2A): H319

STOT-SE (Category 3): H335 (Respiratory Irritation)

Precautions: Handle in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.

Avoid dust formation.

Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or

discoloration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. digital.car.chula.ac.th [digital.car.chula.ac.th]

2. scispace.com [scispace.com]

To cite this document: BenchChem. [3-(3-Chlorophenyl)quinoline: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11872183/docs#3-3-chlorophenyl-quinoline-
technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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